Diethyl butyl(prop-2-en-1-yl)propanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl butyl(prop-2-en-1-yl)propanedioate can be synthesized through the alkylation of diethyl malonate with allyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide or potassium carbonate to deprotonate the diethyl malonate, followed by the addition of allyl bromide to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl butyl(prop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester groups can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted malonates, while oxidation can produce carboxylic acids .
Scientific Research Applications
Diethyl butyl(prop-2-en-1-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl butyl(prop-2-en-1-yl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The allyl group can undergo electrophilic addition reactions, while the ester groups can be hydrolyzed to release malonic acid derivatives .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the allyl group and is used in similar synthetic applications.
Diethyl 2-allylmalonate: Similar structure but with different substituents on the malonate moiety.
Diethyl 2-propenylmalonate: Another closely related compound with a propenyl group instead of an allyl group.
Uniqueness
Diethyl butyl(prop-2-en-1-yl)propanedioate is unique due to the presence of the allyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
diethyl 2-butyl-2-prop-2-enylpropanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-5-9-11-14(10-6-2,12(15)17-7-3)13(16)18-8-4/h6H,2,5,7-11H2,1,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNITVRORKFRQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=C)(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935683 | |
Record name | Diethyl butyl(prop-2-en-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-76-4 | |
Record name | NSC128928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl butyl(prop-2-en-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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